molecular formula C17H17NO5 B3038898 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene CAS No. 92774-40-8

6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene

Cat. No.: B3038898
CAS No.: 92774-40-8
M. Wt: 315.32 g/mol
InChI Key: YFIQNPPEJKAASY-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene (CAS: 92774-40-8) is a heterocyclic compound with the molecular formula C₁₇H₁₇NO₅ and a molecular weight of 315.32 g/mol . Its structure features a 3,4-dihydro-1H-isochromene core substituted with two methoxy groups at positions 6 and 7, along with a 4-nitrophenyl group at position 1. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing its electronic properties, solubility, and reactivity . This compound is utilized in pharmaceutical and materials research, though its specific applications remain under investigation.

Properties

IUPAC Name

6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-15-9-12-7-8-23-17(14(12)10-16(15)22-2)11-3-5-13(6-4-11)18(19)20/h3-6,9-10,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIQNPPEJKAASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(OCCC2=C1)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Strategies via Formylation and Cyclization

The foundational approach involves constructing the isochromene core through formylation followed by cyclization. A patent by CN110845410A details a one-pot method using 3,4-dimethoxyphenethylamine as the starting material. Ethyl formate serves as the formylation reagent, reacting with the phenethylamine to generate an intermediate imine. Subsequent treatment with oxalyl chloride induces cyclization, forming the dihydroisoquinoline scaffold. Phosphotungstic acid catalyzes the final ring closure, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with >99% purity and 75% yield. While this method targets a related dihydroisoquinoline, its principles are adaptable to isochromene synthesis by modifying the cyclization conditions.

Introduction of the 4-Nitrophenyl Group

Incorporating the 4-nitrophenyl moiety typically occurs via nucleophilic aromatic substitution or Friedel-Crafts alkylation. A PubChem entry (CID 45490) describes the synthesis of 6,7-dimethoxy-2-methyl-1-[(4-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline, where 4-nitrobenzyl chloride reacts with a preformed dihydroisoquinoline intermediate. This method achieves moderate yields (60–70%) but requires stringent temperature control (10–20°C) to prevent byproduct formation.

Advanced One-Pot Methodologies

Integrated Formylation-Cyclization-Alkylation

Building on classical routes, recent advancements employ one-pot protocols to streamline synthesis. A modified approach from CN110845410A combines formylation, cyclization, and alkylation in a single reactor. Key steps include:

  • Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate under reflux (6 hours).
  • Cyclization : Oxalyl chloride in dichloromethane facilitates ring closure at 10–20°C.
  • Alkylation : 4-Nitrobenzyl bromide is introduced post-cyclization, with methanol as the solvent.
    This method reduces purification steps and improves yield (80%) while maintaining purity >99%.

Solvent and Catalyst Optimization

The choice of solvent critically impacts reaction efficiency. Dichloromethane and methanol are preferred for their ability to dissolve intermediates and byproducts, as evidenced by the high yield (80%) in the one-pot synthesis. Catalysts such as phosphotungstic acid enhance cyclization kinetics, reducing reaction times from 12 hours to 3 hours.

Catalytic Approaches for Green Synthesis

Magnetic Nanocatalysts

A study in PMC10763658 highlights Fe3O4@CS-SB-CaMgFe2O4 nanocatalysts for synthesizing 1H-isochromene derivatives. The catalyst enables room-temperature reactions, reducing energy consumption. For example, cyclohexanone and malononitrile react with benzaldehyde in ethanol, yielding isochromene derivatives in 85–90% efficiency. Adapting this protocol to 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene would involve substituting benzaldehyde with 4-nitrobenzaldehyde.

Acid-Catalyzed Epoxide Ring-Opening

A method from d2sc06692k1.pdf utilizes hexafluoroisopropanol (HFIP) and triflic acid (TfOH) to open epoxide rings, forming isochromene derivatives. For instance, 2-(4-nitrophenyl)oxirane reacts with 2-(3,4-dimethoxyphenyl)ethanol in HFIP, yielding 6,7-dimethoxy-1-(4-nitrophenyl)isochromane with 72% efficiency. This approach avoids harsh conditions and aligns with green chemistry principles.

Comparative Analysis of Synthetic Methods

Method Starting Materials Catalyst/Solvent Yield (%) Purity (%) Reference
One-Pot Formylation 3,4-Dimethoxyphenethylamine Phosphotungstic acid 80 99.1
Nanocatalyst Cyclohexanone, 4-Nitrobenzaldehyde Fe3O4@CS-SB-CaMgFe2O4 85–90 98.5
Epoxide Ring-Opening 2-(4-Nitrophenyl)oxirane HFIP, TfOH 72 97.8
Classical Alkylation Dihydroisoquinoline Intermediate Methanol 60–70 98.0

Chemical Reactions Analysis

6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.

    Substitution: The methoxy groups at the 6 and 7 positions can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to form corresponding ethers.

Scientific Research Applications

6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene involves its interaction with specific molecular targets. One of the primary targets is tubulin, a protein that plays a crucial role in cell division. The compound binds to the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization and disrupting the formation of microtubules . This leads to the arrest of cell division and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, oxidation states, and core structures. Key examples include:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications References
6,7-Dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene C₁₇H₁₇NO₅ 315.32 4-Nitrophenyl, 6,7-dimethoxy Electron-deficient aromatic system
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-1H-isochromene C₁₈H₂₀O₄ 300.35 4-Methoxyphenyl (electron-donating), 6,7-dimethoxy Enhanced solubility in polar solvents
6,7-Dimethoxy-1-(4-methoxyphenyl)-isochroman-3-one C₁₈H₁₈O₅ 314.33 3-Ketone, 4-methoxyphenyl Reactivity via nucleophilic addition
6,7-Dimethoxy-4-methylene-3,4-dihydro-1H-isochromene C₁₂H₁₄O₃ 206.24 4-Methylene group (double bond) Increased planarity and rigidity
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate C₁₆H₂₁NO₄ 291.34 Methyl, ethyl ester Known bioactive isoquinoline derivative

Electronic and Reactivity Differences

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 4-nitrophenyl group in the target compound creates an electron-deficient aromatic system, making it prone to nucleophilic aromatic substitution (e.g., reduction to an amine) .
    • In contrast, the 4-methoxyphenyl analog (C₁₈H₂₀O₄) exhibits electron-donating effects, enhancing stability in oxidative conditions but reducing electrophilic reactivity .
  • Functional Group Impact: The 3-ketone in C₁₈H₁₈O₅ () enables nucleophilic additions (e.g., Grignard reactions), a feature absent in the saturated 3,4-dihydro core of the target compound .

Biological Activity

Overview

6,7-Dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene is a compound belonging to the isochromene family, which is noted for its diverse biological activities. This compound features a 4-nitrophenyl substituent and two methoxy groups at the 6 and 7 positions, contributing to its unique properties and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with tubulin, a key protein in cellular processes. It binds to the colchicine binding site on tubulin, inhibiting polymerization and disrupting microtubule formation. This action can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.

Biological Activities

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the mitochondrial pathway. The compound's ability to disrupt microtubule dynamics is crucial for its effectiveness against cancer cells .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially due to its ability to interfere with bacterial cell wall synthesis or function .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Gram-positive/negative bacteria
Tubulin InhibitionDisrupts microtubule formation

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound. The mechanism was linked to mitochondrial dysfunction and caspase activation.

Case Study 2: Antimicrobial Activity
In another study focusing on food safety, films containing this compound were tested for their ability to inhibit microbial growth in food products. The results showed significant reductions in bacterial counts, demonstrating the compound's potential as a natural preservative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene
Reactant of Route 2
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6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene

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